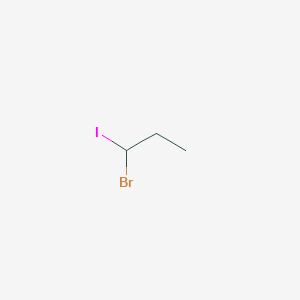

1-Bromo-1-iodopropane

Description

BenchChem offers high-quality 1-Bromo-1-iodopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1-iodopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

10250-53-0 |

|---|---|

Formule moléculaire |

C3H6BrI |

Poids moléculaire |

248.89 g/mol |

Nom IUPAC |

1-bromo-1-iodopropane |

InChI |

InChI=1S/C3H6BrI/c1-2-3(4)5/h3H,2H2,1H3 |

Clé InChI |

PIZWBVKNEHVJCH-UHFFFAOYSA-N |

SMILES |

CCC(Br)I |

SMILES canonique |

CCC(Br)I |

Synonymes |

1-Bromo-1-iodopropane |

Origine du produit |

United States |

Technical Guide: Synthesis of 1-Bromo-1-iodopropane from α-Bromobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 1-bromo-1-iodopropane from α-bromobutyric acid. The core of this synthesis relies on a modified Hunsdiecker-type reaction, a well-established method for the decarboxylative halogenation of carboxylic acids. This document outlines the theoretical basis, a detailed experimental protocol, and potential challenges associated with this transformation.

Introduction

Geminal dihalides are valuable synthetic intermediates in organic chemistry, finding applications in the synthesis of various pharmaceuticals and functional materials. The target molecule, 1-bromo-1-iodopropane, is a versatile building block. Its synthesis from readily available α-bromobutyric acid presents an interesting chemical challenge. The proposed synthetic route involves the conversion of the carboxylic acid to its silver salt, followed by a decarboxylative iodination. This reaction is a variation of the classic Hunsdiecker reaction, which typically involves the reaction of a silver carboxylate with a halogen to yield an alkyl halide with one less carbon atom.[1][2][3][4]

Reaction Pathway and Mechanism

The synthesis proceeds in two main stages:

-

Formation of Silver α-bromobutyrate: α-Bromobutyric acid is neutralized with a silver salt, typically silver oxide or silver nitrate (B79036), to form the corresponding silver carboxylate. This salt is then carefully dried, as the presence of water can significantly impact the yield of the subsequent reaction.[2]

-

Decarboxylative Iodination (Hunsdiecker Reaction): The dry silver α-bromobutyrate is treated with elemental iodine. The reaction is believed to proceed through a radical mechanism.[1][4] An unstable acyl hypoiodite (B1233010) intermediate is formed, which then undergoes homolytic cleavage and decarboxylation to generate an α-bromoalkyl radical. This radical subsequently abstracts an iodine atom to form the desired 1-bromo-1-iodopropane.

The overall reaction is depicted below:

Experimental Protocol

This section provides a detailed, albeit hypothetical, experimental procedure for the synthesis of 1-bromo-1-iodopropane from α-bromobutyric acid. The quantities and conditions are based on typical Hunsdiecker reaction protocols.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| α-Bromobutyric acid | C₄H₇BrO₂ | 167.00 | ≥98% |

| Silver(I) oxide | Ag₂O | 231.74 | ≥99% |

| Iodine | I₂ | 253.81 | ≥99.8% |

| Carbon tetrachloride | CCl₄ | 153.82 | Anhydrous, ≥99.5% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Sodium thiosulfate (B1220275) | Na₂S₂O₃ | 158.11 | ACS grade |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |

3.2. Step-by-Step Procedure

Step 1: Synthesis of Silver α-bromobutyrate

-

In a 250 mL round-bottom flask, dissolve 16.7 g (0.1 mol) of α-bromobutyric acid in 100 mL of deionized water.

-

Slowly add a solution of 11.6 g (0.05 mol) of silver(I) oxide in a minimal amount of water with constant stirring. Alternatively, a solution of silver nitrate can be used, followed by precipitation with a stoichiometric amount of sodium hydroxide.

-

Protect the reaction mixture from light by wrapping the flask in aluminum foil.

-

Stir the mixture at room temperature for 2 hours.

-

Collect the precipitated silver α-bromobutyrate by vacuum filtration.

-

Wash the solid with deionized water (3 x 30 mL) and then with acetone (B3395972) (2 x 20 mL).

-

Dry the silver salt in a vacuum oven at 60°C for at least 4 hours until a constant weight is achieved. The salt must be completely dry for the next step.[2]

Step 2: Synthesis of 1-Bromo-1-iodopropane

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the dried silver α-bromobutyrate (approximately 0.1 mol).

-

Add 200 mL of anhydrous carbon tetrachloride to the flask.[2][3]

-

In the dropping funnel, prepare a solution of 25.4 g (0.1 mol) of iodine in 100 mL of anhydrous carbon tetrachloride.

-

Slowly add the iodine solution to the stirred suspension of the silver salt over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours, or until the evolution of carbon dioxide ceases. The color of the reaction mixture should change from purple to a pale yellow or colorless solution with a precipitate of silver bromide and silver iodide.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the silver halide salts.

-

Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine, followed by washing with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-bromo-1-iodopropane.

Quantitative Data

The following table summarizes the expected (hypothetical) quantitative data for the synthesis. Yields for Hunsdiecker-type reactions can vary, and optimization may be required.

| Parameter | Value |

| Starting amount of α-bromobutyric acid | 16.7 g (0.1 mol) |

| Theoretical yield of 1-bromo-1-iodopropane | 24.9 g (0.1 mol) |

| Expected yield | 12.45 g - 17.43 g (50-70%) |

| Boiling point of 1-bromo-1-iodopropane | (Predicted) ~150-160 °C at 760 mmHg |

| Molecular Formula of Product | C₃H₆BrI |

| Molecular Weight of Product | 248.89 g/mol |

Potential Side Reactions and Considerations

The Hunsdiecker reaction is known to have potential side reactions that can lower the yield of the desired product.

-

Simonini Reaction: If the ratio of the silver salt to iodine is not carefully controlled (specifically, a 2:1 ratio of salt to iodine), the formation of an ester (RCOOR) can occur.[2][4]

-

Racemization: Since the reaction proceeds through a radical intermediate at a chiral center, if the starting α-bromobutyric acid is enantiomerically pure, the product is expected to be a racemic mixture.[1]

-

Instability of Acyl Hypoiodite: The intermediate acyl hypoiodite is unstable and can decompose through alternative pathways, especially in the presence of light or impurities.

Conclusion

The synthesis of 1-bromo-1-iodopropane from α-bromobutyric acid via a modified Hunsdiecker reaction is a feasible, though potentially challenging, transformation. Careful control of reaction conditions, particularly the stoichiometry of the reagents and the exclusion of water, is crucial for achieving a good yield. The provided protocol serves as a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-1-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers a wide range of halogenated organic compounds; however, specific experimental data for 1-Bromo-1-iodopropane is notably scarce. This guide compiles the available information and presents theoretical and comparative data to serve as a reference for researchers. The experimental protocols provided are hypothetical and based on established principles of organic chemistry for similar compounds.

Physicochemical Properties

| Property | 1-Bromo-1-iodopropane | 1-Bromo-3-iodopropane | 1-Bromopropane | 1-Iodopropane |

| Molecular Formula | C₃H₆BrI[1][2] | C₃H₆BrI[1][2][3][4] | C₃H₇Br | C₃H₇I |

| Molecular Weight | 248.89 g/mol [2] | 248.89 g/mol [2][4] | 122.99 g/mol | 169.99 g/mol |

| Appearance | Data not available (likely a liquid) | Colorless liquid[1] | Colorless liquid | Colorless to pale yellow liquid[5] |

| Density | Data not available | Data not available | 1.353 g/cm³ at 20 °C | 1.743 g/cm³ at 20 °C[5] |

| Boiling Point | Data not available | 46-47 °C at 1.1 Torr | 71 °C at 760 mmHg | 102.6 °C at 760 mmHg[5] |

| Melting Point | Data not available | Data not available | -110 °C | -101 °C[5] |

| Solubility | Data not available (likely soluble in organic solvents, insoluble in water) | Insoluble in water; soluble in alcohol and ether[1] | Slightly soluble in water; soluble in ethanol, ether, chloroform | Slightly soluble in water; soluble in chloroform, ether, ethanol[5] |

| Refractive Index | Data not available | Data not available | 1.434 at 20 °C | 1.505 at 20 °C |

| CAS Number | 10250-53-0 | 22306-36-1[3][4] | 106-94-5 | 107-08-4 |

Proposed Experimental Protocols

The synthesis of geminal dihalides, particularly mixed haloalkanes, can be a synthetic challenge, often resulting in mixtures that are difficult to separate.[6] The following protocols are proposed as starting points for the synthesis and analysis of 1-Bromo-1-iodopropane.

2.1. Hypothetical Synthesis of 1-Bromo-1-iodopropane

This proposed synthesis is a two-step process involving the formation of a vinyl bromide followed by hydroiodination.

Step 1: Synthesis of 1-Bromopropene from 1,2-Dibromopropane (B165211)

-

Reaction Principle: Dehydrobromination of 1,2-dibromopropane using a strong base to yield 1-bromopropene.

-

Materials:

-

1,2-Dibromopropane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve 1,2-dibromopropane in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting 1-bromopropene (a mixture of cis and trans isomers) by fractional distillation.

-

Step 2: Synthesis of 1-Bromo-1-iodopropane from 1-Bromopropene

-

Reaction Principle: Hydroiodination of 1-bromopropene. The regioselectivity will be influenced by the reaction conditions. For the formation of the 1-bromo-1-iodo product, an anti-Markovnikov addition would be desired, which can be challenging. A Markovnikov addition would yield 2-bromo-1-iodopropane. The following is a general procedure for hydrohalogenation.

-

Materials:

-

1-Bromopropene (from Step 1)

-

Hydrogen iodide (HI) (as a solution in acetic acid or generated in situ)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-bromopropene in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly bubble gaseous hydrogen iodide through the solution or add a pre-cooled solution of HI in acetic acid.

-

Monitor the reaction progress by GC.

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to isolate 1-Bromo-1-iodopropane.

-

2.2. Proposed Analytical Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To determine the purity of the synthesized 1-Bromo-1-iodopropane and identify any impurities.

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC-MS Conditions (Suggested Starting Point):

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 m/z.

-

-

-

Data Analysis: Identify the main peak corresponding to 1-Bromo-1-iodopropane and any impurity peaks by their retention times and by comparing their mass spectra with a reference library (e.g., NIST). The isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

-

Objective: To confirm the structure of 1-Bromo-1-iodopropane and assess its purity.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons.

-

The CH group proton will be a triplet, coupled to the adjacent CH₂ group.

-

The CH₂ group protons will be a multiplet, coupled to both the CH and CH₃ groups.

-

The CH₃ group protons will be a triplet, coupled to the adjacent CH₂ group.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The integration of the signals should correspond to a 1:2:3 ratio for the CH, CH₂, and CH₃ protons, respectively.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: The ¹³C NMR spectrum is expected to show three signals, one for each of the three carbon atoms in different chemical environments. The carbon atom bonded to both bromine and iodine will be significantly downfield.

-

Mandatory Visualization

Caption: A logical workflow for the hypothetical synthesis and analysis of 1-Bromo-1-iodopropane.

Reactivity and Safety Considerations

-

Reactivity: As a geminal dihaloalkane with two different halogens, 1-Bromo-1-iodopropane is expected to be a reactive molecule. The carbon-iodine bond is generally weaker and more labile than the carbon-bromine bond, making the iodine a better leaving group in nucleophilic substitution reactions. This differential reactivity could potentially be exploited for selective functionalization. The compound may be sensitive to light and heat.

-

Safety: Specific toxicity data for 1-Bromo-1-iodopropane is not available. However, halogenated hydrocarbons as a class can be hazardous. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. For related compounds like 1-bromo-3-iodopropane, hazard statements indicate it is a flammable liquid and vapor.[7] Similar precautions should be taken with 1-Bromo-1-iodopropane.

References

- 1. 1-Bromo-3-iodopropane [chembk.com]

- 2. 1-Bromo-3-iodopropane | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-iodopropane | 22306-36-1 [sigmaaldrich.com]

- 4. 1-BROMO-3-IODOPROPANE | 22306-36-1 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. DSpace [helda.helsinki.fi]

- 7. 1-Bromo-1-chloro-3-iodopropan-2-ol | C3H5BrClIO | CID 71382114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Bromo-1-iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-iodopropane is a halogenated organic compound of interest in synthetic chemistry. This document provides a comprehensive technical overview of its spectroscopic characteristics (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a proposed synthetic pathway. Due to the limited availability of direct experimental data for 1-Bromo-1-iodopropane in peer-reviewed literature and spectral databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopy. A detailed, plausible experimental protocol for its synthesis is also provided, alongside structured data tables and visualizations to facilitate understanding and application in a research and development setting.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-Bromo-1-iodopropane. These predictions are derived from the known spectral properties of analogous compounds such as 1-bromopropane (B46711) and 1-iodopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Bromo-1-iodopropane is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms (Iodo- and Bromo- groups).

Table 1: Predicted ¹H NMR Data for 1-Bromo-1-iodopropane

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(Br)I | 4.5 - 5.0 | Triplet | 6.5 - 7.5 |

| -CH₂- | 2.0 - 2.5 | Sextet | 6.5 - 7.5 |

| -CH₃ | 1.0 - 1.5 | Triplet | 7.0 - 8.0 |

The ¹³C NMR spectrum is predicted to show three signals, with the carbon atom attached to the two halogen atoms being the most downfield.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-1-iodopropane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH(Br)I | 30 - 40 |

| -CH₂- | 25 - 35 |

| -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-1-iodopropane is expected to be characterized by the vibrational frequencies of its carbon-hydrogen and carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands for 1-Bromo-1-iodopropane

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C-H | 2850 - 3000 | Stretching |

| C-H | 1375 - 1470 | Bending |

| C-I | 500 - 600 | Stretching |

| C-Br | 600 - 700 | Stretching |

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-1-iodopropane is anticipated to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of carbon-carbon and carbon-halogen bonds. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will lead to isotopic peak patterns for bromine-containing fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of 1-Bromo-1-iodopropane

| m/z | Proposed Fragment | Notes |

| 248/250 | [C₃H₆BrI]⁺ | Molecular ion (M⁺) peak, showing the isotopic pattern for one bromine atom. |

| 169 | [C₃H₆I]⁺ | Loss of a bromine radical. |

| 121/123 | [C₃H₆Br]⁺ | Loss of an iodine radical. |

| 43 | [C₃H₇]⁺ | Propyl cation, likely the base peak. |

Proposed Synthesis and Experimental Protocols

Proposed Synthesis of 1-Bromo-1-iodopropane

Caption: Proposed synthesis of 1-Bromo-1-iodopropane.

General Experimental Protocol for Hydrohalogenation

This protocol outlines a general procedure for the addition of hydroiodic acid to 1-bromo-1-propene.

Materials:

-

1-Bromo-1-propene

-

Concentrated Hydroiodic Acid (HI)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-1-propene in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydroiodic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 1-Bromo-1-iodopropane by fractional distillation under reduced pressure.

Caption: General experimental workflow for synthesis.

Spectroscopic Data Acquisition Protocols

The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Bromo-1-iodopropane in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences should be used.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the instrument.

Data Acquisition: Acquire the mass spectrum using a standard EI method with an ionization energy of 70 eV.

Caption: Workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified. The proposed synthetic protocol is based on established chemical principles and should be performed with appropriate safety precautions by qualified personnel.

Stability and Storage of 1-Bromo-1-iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-Bromo-1-iodopropane. Due to the limited availability of data for this specific compound, this guide extrapolates information from structurally similar compounds, namely 1-bromopropane (B46711) and 1-iodopropane, to provide recommendations and insights into its stability profile. All information of an inferential nature is clearly indicated.

Chemical Properties and Inherent Stability

1-Bromo-1-iodopropane is a halogenated alkane containing both bromine and iodine atoms on the same carbon. This geminal dihalide structure influences its reactivity and stability. The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond, making it the more likely site for initial degradation. The compound is expected to be a liquid at room temperature and, like many haloalkanes, sensitive to light and moisture.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of 1-Bromo-1-iodopropane. The following conditions are recommended based on general guidelines for haloalkanes.

Table 1: Recommended Storage Conditions for 1-Bromo-1-iodopropane

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C) or Room Temperature (controlled) | To minimize thermal decomposition and volatilization. |

| Light | Store in the dark (amber vials/bottles) | To prevent photodegradation, which can be initiated by UV light. |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, chemically resistant containers (e.g., glass with PTFE-lined caps) | To prevent volatilization and ingress of moisture and air. |

| Moisture | Store in a dry environment | To prevent hydrolysis. |

| Incompatible Materials | Strong bases, strong oxidizing agents, reactive metals | To avoid vigorous or explosive reactions. |

Potential Degradation Pathways

Based on the chemistry of analogous haloalkanes, 1-Bromo-1-iodopropane is susceptible to several degradation pathways:

-

Hydrolysis: In the presence of water, the compound can slowly hydrolyze to form 1-bromo-1-propanol and hydroiodic acid. This reaction is likely to be the primary degradation pathway in the presence of moisture.

-

Photodecomposition: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-halogen bonds, with the weaker C-I bond being more susceptible. This generates free radicals that can lead to a variety of degradation products, including propene, hydrogen bromide, and hydrogen iodide.

-

Thermal Decomposition: At elevated temperatures, 1-Bromo-1-iodopropane can undergo elimination reactions to form 1-bromo-1-propene (B1584524) and hydrogen iodide, or 1-iodo-1-propene and hydrogen bromide. Thermal decomposition of similar compounds like 1-bromopropane is known to produce hydrogen bromide.

-

Reaction with Incompatible Materials: Strong bases can promote elimination reactions, while strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

Below is a diagram illustrating the potential degradation pathways of 1-Bromo-1-iodopropane.

Potential Degradation Pathways of 1-Bromo-1-iodopropane

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 1-Bromo-1-iodopropane, a stability-indicating analytical method must be developed and validated. Gas chromatography (GC) with a mass spectrometric (MS) detector is a suitable technique for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Methodology |

| Acid Hydrolysis | Dissolve 1-Bromo-1-iodopropane in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve 1-Bromo-1-iodopropane in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. |

| Oxidative Degradation | Dissolve 1-Bromo-1-iodopropane in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours. |

| Thermal Degradation | Store the neat compound at 60°C for 7 days in a sealed vial. |

| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. |

Stability-Indicating GC-MS Method

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Detector Temperature (FID): 280°C

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range (for MS): 35-350 amu.

Sample Preparation:

-

Prepare a stock solution of 1-Bromo-1-iodopropane (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

For analysis of forced degradation samples, dilute an aliquot of the stressed sample with the solvent to an appropriate concentration.

-

Inject a fixed volume (e.g., 1 µL) into the GC.

The workflow for a typical stability study is outlined in the diagram below.

Experimental Workflow for Stability Testing

Handling and Safety Precautions

Due to its nature as a halogenated hydrocarbon, 1-Bromo-1-iodopropane should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Avoid inhalation of vapors.

Conclusion

While specific stability data for 1-Bromo-1-iodopropane is scarce, a comprehensive understanding of its potential stability challenges can be inferred from the behavior of similar haloalkanes. Proper storage in a cool, dark, dry, and inert environment is paramount to minimizing degradation. The primary degradation pathways are likely to be hydrolysis, photodecomposition, and thermal elimination. For rigorous stability assessment, the development and validation of a stability-indicating GC-MS method, coupled with forced degradation studies, are strongly recommended. This approach will enable the identification of degradation products, the elucidation of degradation pathways, and the determination of a suitable shelf-life for this compound.

Navigating the Unknowns: A Technical Guide to the Safe Handling of 1-Bromo-1-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 1-Bromo-1-iodopropane. However, it is crucial to note that there is a significant lack of detailed toxicological and safety data for this specific compound in publicly available literature and safety data sheets. Much of the following guidance is extrapolated from information on structurally related compounds, such as 1-bromopropane (B46711) and 1-iodopropane (B42940). Therefore, this guide should be used as a starting point for a thorough risk assessment, and extreme caution is advised when handling 1-Bromo-1-iodopropane. All handling should be conducted by trained personnel in a controlled laboratory setting.

Introduction

1-Bromo-1-iodopropane (CAS No. 10250-53-0) is a halogenated hydrocarbon with potential applications in organic synthesis and pharmaceutical research. Its unique structure, containing both bromine and iodine on the same carbon atom, makes it a potentially valuable building block. However, the presence of these halogens also suggests potential for significant health and safety hazards. This guide aims to provide the most current and comprehensive information available on the safe handling, storage, and disposal of 1-Bromo-1-iodopropane, while transparently acknowledging the existing data gaps.

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of 1-Bromo-1-iodopropane. The known properties are summarized in the table below. For context and as a precautionary measure, the properties of the related compounds 1-bromopropane and 1-iodopropane are also provided.

| Property | 1-Bromo-1-iodopropane | 1-Bromopropane | 1-Iodopropane |

| CAS Number | 10250-53-0[1] | 106-94-5 | 107-08-4 |

| Molecular Formula | C3H6BrI[1] | C3H7Br | C3H7I |

| Molecular Weight | 248.89 g/mol [1] | 123.00 g/mol | 169.99 g/mol |

| Boiling Point | Data not available | 71 °C | 102-103 °C |

| Flash Point | Data not available | -9 °C | 33 °C |

| Density | Data not available | 1.35 g/cm³ | 1.75 g/cm³ |

Hazard Identification and Toxicological Information

Specific toxicological data for 1-Bromo-1-iodopropane is largely unavailable.[1] The Safety Data Sheet (SDS) for this compound indicates that data on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is not available.[1]

Given the lack of specific data, a conservative approach is to consider the hazards associated with the individual components of the molecule (bromine and iodine) and related alkyl halides. Halogenated hydrocarbons are often associated with liver, kidney, and central nervous system toxicity.

For comparative purposes, the known hazards of 1-bromopropane and 1-iodopropane are summarized below. It must be stressed that these are different chemicals and their toxicological profiles may not accurately represent those of 1-Bromo-1-iodopropane.

| Hazard | 1-Bromopropane | 1-Iodopropane |

| Acute Toxicity | Harmful if inhaled. | Harmful if swallowed or inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Causes serious eye irritation. |

| Respiratory/Skin Sensitization | May cause respiratory irritation. | May cause respiratory irritation. |

| Carcinogenicity | Suspected of causing cancer. | Data not available. |

| Reproductive Toxicity | May damage fertility or the unborn child. | Data not available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. | Data not available. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Data not available. |

Safety and Handling Precautions

Due to the unknown nature of 1-Bromo-1-iodopropane's hazards, stringent safety protocols must be implemented.

Engineering Controls

-

Ventilation: All work with 1-Bromo-1-iodopropane must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Isolation: If possible, use of a glove box is recommended for procedures involving larger quantities or for prolonged operations.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for breakthrough times and compatibility.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: The combustion of 1-Bromo-1-iodopropane may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.

Experimental Protocols and Methodologies

No specific experimental protocols for the synthesis, handling, or analysis of 1-Bromo-1-iodopropane were found in the public domain. Researchers must develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the safety precautions outlined in this guide.

Logical Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of 1-Bromo-1-iodopropane, from procurement to disposal.

Caption: Safe handling workflow for 1-Bromo-1-iodopropane.

Conclusion

The safe handling of 1-Bromo-1-iodopropane is challenged by a significant lack of specific safety and toxicological data. This guide provides a framework for a cautious and proactive approach to managing this chemical in a research environment. It is imperative that all personnel handling this compound are fully aware of the potential hazards, have received appropriate training, and adhere strictly to the safety protocols established through a comprehensive risk assessment. Further research into the toxicological properties of 1-Bromo-1-iodopropane is strongly encouraged to fill the existing knowledge gaps and ensure the safety of the scientific community.

References

Theoretical Calculations of 1-Bromo-1-iodopropane Structure: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies required for the structural and conformational analysis of 1-bromo-1-iodopropane. Due to the limited availability of specific experimental and computational data for this molecule in peer-reviewed literature, this document outlines a robust computational protocol based on established theoretical chemistry principles and successful studies on analogous halogenated alkanes. This guide is intended for researchers, scientists, and professionals in drug development and computational chemistry, offering a foundational workflow for characterizing the geometric parameters, rotational isomers, and energetic landscape of 1-bromo-1-iodopropane. The methodologies detailed herein are widely applicable for the theoretical investigation of similar small organic molecules.

Introduction

1-Bromo-1-iodopropane (CH₃CH₂CH(Br)I) is a halogenated alkane with a chiral center at the C1 position. The presence of two different, bulky halogen atoms (bromine and iodine) on the same carbon, adjacent to an ethyl group, suggests a complex conformational landscape governed by steric and electrostatic interactions. Understanding the three-dimensional structure, preferred conformations, and the energy barriers to internal rotation is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in a biological or materials science context.

Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are powerful tools for elucidating these structural and energetic properties. This guide presents a hypothetical, yet standard, computational approach for a thorough theoretical investigation of 1-bromo-1-iodopropane.

Conformational Analysis

The primary focus of a theoretical study on 1-bromo-1-iodopropane would be the analysis of its rotational isomers (conformers) arising from rotation around the C1-C2 bond. The staggered and eclipsed conformations are of particular interest, with the staggered conformers expected to be the energetic minima.

The rotational isomers can be visualized using Newman projections looking down the C1-C2 bond. The key staggered and eclipsed conformers are depicted below.

An In-depth Technical Guide to the Discovery and History of Gem-bromoiodoalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of gem-bromoiodoalkanes. While the formal "discovery" of this class of compounds is not attributed to a single event, their history is intrinsically linked to the development of fundamental organic reactions. This guide details the synthetic routes to these valuable chemical intermediates, presents their physicochemical and spectroscopic data, and explores their applications in modern organic synthesis. Experimental protocols for key synthetic transformations and visualizations of reaction pathways are provided to aid researchers in their practical application.

Introduction and Historical Context

The history of gem-bromoiodoalkanes is not marked by a singular moment of discovery but rather by the gradual development of synthetic methodologies that enabled their creation. The emergence of these mixed dihalogenated compounds is a direct consequence of the foundational work on halogenation and interhalogen reactions in the 19th and 20th centuries. Key milestones include the development of the haloform reaction and the Finkelstein reaction, which provided the initial pathways to such structures.

Initially, gem-bromoiodoalkanes were primarily of academic interest. However, with the rise of modern organic synthesis, their utility as versatile building blocks has been increasingly recognized. Their unique reactivity, stemming from the differential lability of the carbon-bromine and carbon-iodine bonds, makes them valuable precursors for a variety of transformations, including the formation of carbon-carbon bonds and the stereoselective synthesis of complex molecules. Today, gem-bromoiodoalkanes are employed in diverse areas, from the synthesis of natural products to the development of novel pharmaceuticals.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of gem-bromoiodoalkanes are crucial for their identification, handling, and application in synthesis. The following tables summarize key data for some representative examples.

Table 1: Physicochemical Properties of Selected Gem-bromoiodoalkanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Bromoiodomethane | 557-68-6 | CH₂BrI | 220.84 |

| Dibromoiodomethane | 593-94-2 | CHBr₂I | 299.73 |

| 1-Bromo-1-iodoethane | 557-94-8 | C₂H₄BrI | 234.86 |

| 1-Bromo-1-iodopropane | 10250-53-0 | C₃H₆BrI | 248.89 |

Table 2: Spectroscopic Data for Bromoiodomethane (CH₂BrI)

| Spectroscopic Technique | Data |

| ¹H NMR | Chemical shift (δ) is observed for the CH₂ group. |

| ¹³C NMR | A single resonance is observed for the CH₂ carbon. |

| Mass Spectrometry (MS) | Molecular ion peaks [M]⁺ are observed at m/z corresponding to the isotopic distribution of bromine and iodine. Common fragments include [CH₂I]⁺, [CH₂Br]⁺, [I]⁺, and [Br]⁺. |

Note: Detailed, experimentally verified spectroscopic data for a wide range of gem-bromoiodoalkanes is not extensively available in the public domain. The data presented here is based on known principles and available information for simple analogues.

Synthetic Methodologies

The synthesis of gem-bromoiodoalkanes can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Halogen Exchange Reactions (Finkelstein Reaction)

The Finkelstein reaction is a powerful method for the synthesis of iodoalkanes from their corresponding bromo- or chloro-analogs.[1][2][3] This Sₙ2 reaction is typically driven to completion by the precipitation of the insoluble sodium bromide or chloride in an acetone (B3395972) solvent.[2] This methodology can be effectively applied to the synthesis of gem-bromoiodoalkanes from gem-dibromoalkanes.

Experimental Protocol: Synthesis of a 1-Bromo-1-iodoalkane from a 1,1-Dibromoalkane

Materials:

-

1,1-Dibromoalkane (1.0 eq)

-

Sodium iodide (NaI) (1.1 - 1.5 eq)

-

Dry Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,1-dibromoalkane in dry acetone.

-

Add sodium iodide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Wash the precipitate with a small amount of cold, dry acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure.

-

The crude gem-bromoiodoalkane can be purified by distillation under reduced pressure or by column chromatography.

Diagram 1: Finkelstein Reaction for Gem-bromoiodoalkane Synthesis

Caption: Finkelstein halogen exchange for gem-bromoiodoalkane synthesis.

From Aldehydes via the Corey-Fuchs Reaction

A versatile two-step approach to gem-bromoiodoalkanes starts from aldehydes. The first step involves the Corey-Fuchs reaction to generate a gem-dibromoalkene.[4][5][6] Subsequent reduction of the double bond would yield a gem-dibromoalkane, which can then undergo a selective Finkelstein reaction as described above.

Experimental Protocol: Two-Step Synthesis from an Aldehyde

Step 1: Corey-Fuchs Reaction to form a 1,1-Dibromoalkene

Materials:

-

Aldehyde (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)[1]

-

Triphenylphosphine (B44618) (PPh₃) (3.0 eq)[1]

-

Dry Dichloromethane (DCM)

Procedure:

-

To a solution of triphenylphosphine in dry DCM at 0 °C under an inert atmosphere, add carbon tetrabromide. Stir the mixture for 15 minutes.[1]

-

Add a solution of the aldehyde in dry DCM to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir overnight.[1]

-

Work-up the reaction by triturating with cold hexanes and filtering to remove triphenylphosphine oxide.[1]

-

Concentrate the filtrate and purify the crude dibromoalkene by silica (B1680970) gel chromatography.[1]

Step 2: Reduction and Halogen Exchange The resulting 1,1-dibromoalkene can be reduced to the corresponding 1,1-dibromoalkane using standard hydrogenation conditions (e.g., H₂, Pd/C). This is then followed by the Finkelstein reaction as detailed in section 3.1 to yield the desired gem-bromoiodoalkane.

Diagram 2: Aldehyde to Gem-bromoiodoalkane Workflow

Caption: Synthetic route from an aldehyde to a gem-bromoiodoalkane.

Applications in Organic Synthesis

Gem-bromoiodoalkanes are valuable intermediates in a variety of organic transformations, primarily due to the differential reactivity of the C-Br and C-I bonds. The C-I bond is generally more reactive towards nucleophiles and in metal-catalyzed coupling reactions.

Formation of Carbon-Carbon Bonds

The selective reaction at the C-I bond allows for the stepwise introduction of different carbon nucleophiles. For instance, reaction with an organometallic reagent (e.g., Grignard or organolithium reagent) can be directed to selectively displace the iodide, leaving the bromide intact for subsequent transformations.

Diagram 3: Sequential C-C Bond Formation

References

- 1. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

literature review of 1,1-dihaloalkane synthesis

An In-depth Technical Guide to the Synthesis of 1,1-Dihaloalkanes for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,1-Dihaloalkanes, also known as gem-dihalides, are crucial building blocks in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. Their synthetic utility stems from their ability to undergo a variety of transformations, including acting as precursors to carbenes, participating in cross-coupling reactions, and serving as versatile intermediates for the introduction of functional groups. This guide provides a comprehensive overview of the core synthetic methodologies for preparing 1,1-dihaloalkanes, with a focus on practical experimental details, quantitative data, and reaction mechanisms.

I. Synthesis of 1,1-Dichloroalkanes

A. From Aldehydes and Ketones

The conversion of carbonyl compounds is a cornerstone for the synthesis of 1,1-dichloroalkanes. Several reliable methods have been developed, with the choice of reagent often depending on the substrate's nature and desired scale.

1. Wittig-Type Olefination

One of the most common methods for the synthesis of 1,1-dichloroalkenes from aldehydes is the Wittig-type olefination using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[1] While this method technically yields 1,1-dichloroalkenes, it is a critical and closely related transformation.

Experimental Protocol: General Procedure for the Wittig-type Dichloromethylenation of Aldehydes [1]

-

In a flame-dried, round-bottom flask under an inert atmosphere, prepare a solution of triphenylphosphine (2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C and add carbon tetrachloride (2.0 equivalents) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes, during which a thick white precipitate of the dichloromethylenetriphenylphosphorane (B1600985) ylide forms.

-

Add the aldehyde (1.0 equivalent) to the mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 24 hours.

-

After cooling, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1,1-dichloroalkene.

Quantitative Data: Synthesis of 1,1-Dichloroalkenes from Aldehydes via Wittig-type Olefination

| Entry | Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | PPh₃, CCl₄, THF, reflux | 1,1-dichloro-2-phenylethene | 85 | [1] |

| 2 | 4-Nitrobenzaldehyde | PPh₃, CCl₄, CH₂Cl₂, rt | 1,1-dichloro-2-(4-nitrophenyl)ethene | 78 | [1] |

| 3 | Cinnamaldehyde | PPh₃, CCl₄, Benzene, reflux | 1,1-dichloro-4-phenyl-1,3-butadiene | 75 | [1] |

| 4 | Heptanal | PPh₃, CCl₄, CH₃CN, 60 °C | 1,1-dichlorooct-1-ene | 82 | [1] |

Reaction Mechanism: Wittig-Type Dichloromethylenation

References

Application Notes and Protocols for Stereoselective Reactions: A Focus on gem-Dihaloalkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereoselective synthesis, the precise control of stereochemistry is paramount for the development of chiral molecules, particularly in the pharmaceutical industry where enantiomeric purity can dictate therapeutic efficacy and safety. While a vast array of chiral building blocks and methodologies exist, the stereoselective reactions of specific substrates such as "1-bromo-1-iodopropane" are not well-documented in the current scientific literature. Despite extensive searches, no specific examples of its application in asymmetric or diastereoselective transformations with detailed experimental protocols or quantitative data could be retrieved.

This document, therefore, broadens the scope to address the stereoselective reactions of a closely related class of compounds: gem-dihaloalkanes . These molecules, possessing two halogen atoms on the same carbon, serve as valuable precursors for the generation of carbenes or carbenoids, which can then participate in a variety of stereoselective transformations. The principles and protocols outlined herein for gem-dihaloalkanes provide a conceptual framework and practical guidance that may be adaptable for future investigations into the reactivity of substrates like 1-bromo-1-iodopropane, should they become a focus of synthetic exploration.

Application: Catalytic Asymmetric Cyclopropanation of gem-Dihaloalkanes

One of the most significant applications of gem-dihaloalkanes in stereoselective synthesis is their use as carbene precursors in asymmetric cyclopropanation reactions. Chiral cyclopropanes are key structural motifs in numerous biologically active compounds and natural products. The use of readily available gem-dihaloalkanes as starting materials offers a practical alternative to potentially explosive diazo compounds.

A notable example is the chromium-catalyzed asymmetric cyclopropanation of terminal olefins with gem-dihaloalkanes. This method allows for the synthesis of functionalized chiral cyclopropanes with high levels of diastereoselectivity and enantioselectivity.[1][2]

Quantitative Data Summary

The following table summarizes representative data from the chromium-catalyzed asymmetric cyclopropanation of various olefins with gem-dichloroalkanes, highlighting the efficiency and stereoselectivity of the process.[1]

| Entry | Olefin Substrate | gem-Dichloroalkane | Product | Yield (%) | dr | ee (%) |

| 1 | Styrene | Dichloromethane | (1R,2R)-1-chloro-2-phenylcyclopropane | 85 | >20:1 | 95 |

| 2 | 1,1-Diphenylethylene | Dichloromethane | 1-chloro-2,2-diphenylcyclopropane | 88 | - | 92 |

| 3 | (E)-β-Methylstyrene | Dichloromethane | (1R,2S,3R)-1-chloro-2-methyl-3-phenylcyclopropane | 76 | >20:1 | 90 |

dr: diastereomeric ratio; ee: enantiomeric excess

Experimental Protocols

General Protocol for Chromium-Catalyzed Asymmetric Cyclopropanation[1]

Materials:

-

Chromium(II) chloride (CrCl₂)

-

Chiral pyridine-oxazoline ligand (e.g., (S,S)-L2)

-

Manganese powder (Mn)

-

gem-dihaloalkane (e.g., dichloromethane)

-

Terminal olefin

-

Anhydrous solvent (e.g., 1,2-dimethoxyethane (B42094) - DME)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add CrCl₂ (20 mol%) and the chiral pyridine-oxazoline ligand (24 mol%).

-

Add anhydrous DME (0.2 M) and stir the mixture at room temperature for 30 minutes.

-

Add manganese powder (1.5 equivalents) to the mixture.

-

Cool the reaction mixture to the specified temperature (e.g., -10 °C).

-

Add the terminal olefin (1.0 equivalent) followed by the gem-dihaloalkane (2.0 equivalents) dropwise.

-

Stir the reaction mixture at the specified temperature for the indicated time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral cyclopropane.

Reaction Mechanism and Logical Workflow

The proposed mechanism for the chromium-catalyzed asymmetric cyclopropanation involves a radical-polar crossover pathway. The logical workflow and key intermediates are depicted in the following diagram.

Figure 1: Proposed catalytic cycle for the chromium-catalyzed asymmetric cyclopropanation.

Conclusion and Future Outlook

While direct stereoselective applications of "1-bromo-1-iodopropane" remain elusive in the current literature, the methodologies developed for other gem-dihaloalkanes provide a strong foundation for future research. The chromium-catalyzed asymmetric cyclopropanation serves as a prime example of how these readily available starting materials can be transformed into valuable chiral products with high stereocontrol.

For researchers and professionals in drug development, the exploration of novel substrates like 1-bromo-1-iodopropane in established stereoselective reactions could unveil new synthetic pathways and lead to the discovery of novel molecular architectures. The protocols and mechanistic understanding presented here for gem-dihaloalkanes offer a valuable starting point for such investigations. It is hoped that this document will inspire further research into the stereoselective potential of underutilized chiral building blocks.

References

The Potential of 1-Bromo-1-iodopropane as a Precursor for Functionalized Propanes: Application Notes and Protocols

Disclaimer: Direct experimental data and established protocols for the use of 1-bromo-1-iodopropane in organic synthesis are limited in publicly available scientific literature. The following application notes and protocols are based on the predicted reactivity of this geminal dihaloalkane, drawing parallels from the well-established chemistry of related bromo- and iodo-alkanes. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its potential for selective functionalization.

Introduction

1-Bromo-1-iodopropane is a halogenated alkane with the chemical formula CH₃CH₂CH(Br)I.[1] Its utility as a precursor for functionalized propanes stems from the presence of two different halogen atoms on the same carbon. This arrangement allows for sequential and selective reactions, primarily due to the significant difference in bond strength and leaving group ability between bromine and iodine. The C-I bond is considerably weaker and therefore more reactive than the C-Br bond, making the iodine atom a better leaving group.[2][3] This reactivity difference can be exploited to introduce a diverse range of functional groups onto the propane (B168953) backbone in a controlled manner.

This document outlines potential applications of 1-bromo-1-iodopropane and provides detailed, albeit theoretical, protocols for its use in the synthesis of functionalized propanes. These protocols are adapted from established procedures for similar haloalkanes.

Data Presentation

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-F | C-Cl | C-Br | C-I |

| Bond Enthalpy (kJ/mol) | ~485 | ~340 | ~285 | ~210 |

| Electronegativity of Halogen | 4.0 | 3.0 | 2.8 | 2.5 |

| Reactivity Trend in Nucleophilic Substitution | Lowest | Highest |

This table summarizes the general trends in carbon-halogen bond properties that dictate the reactivity of haloalkanes.[2][3]

Experimental Protocols

Selective Nucleophilic Substitution at the C-I Bond

The higher reactivity of the C-I bond allows for selective displacement of the iodide by a nucleophile, leaving the C-Br bond intact. This generates a 1-bromo-1-substituted propane, which can be further functionalized.

Reaction Scheme:

Protocol: Synthesis of 1-Bromo-1-azidopropane

This protocol is adapted from nucleophilic substitution reactions on similar haloalkanes.[2]

-

Materials:

-

1-Bromo-1-iodopropane (1.0 eq)

-

Sodium azide (B81097) (NaN₃) (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-1-iodopropane in anhydrous DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-bromo-1-azidopropane.

-

Grignard Reagent Formation and Subsequent Reactions

The differential reactivity of the halogens should allow for the selective formation of an organometallic reagent. The more reactive C-I bond is expected to react preferentially with magnesium to form the corresponding Grignard reagent.

Reaction Scheme:

This Grignard reagent can then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a new carbon-carbon bond.

Protocol: Synthesis of 1-Bromo-1-phenylpropan-1-ol

This protocol is based on standard Grignard reagent formation and reaction procedures.

-

Materials:

-

1-Bromo-1-iodopropane (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A small crystal of iodine (as an initiator)

-

Benzaldehyde (B42025) (1.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Grignard Reagent Formation:

-

In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings and the iodine crystal.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-1-iodopropane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromo-1-iodopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If not, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromo-1-iodopropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-bromo-1-phenylpropan-1-ol.

-

-

Visualizations

Caption: Selective nucleophilic substitution at the C-I bond.

Caption: Two-step functionalization via Grignard reagent.

References

Application Notes and Protocols for the Synthesis of 1-Bromo-1-iodopropane via Halodecarboxylation

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-bromo-1-iodopropane, a geminal dihaloalkane, through a multi-step process commencing with propanoic acid. The synthesis involves the initial alpha-bromination of propanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromopropanoic acid. Subsequent alpha-iodination of the resulting 2-bromopropanoic acid affords the key precursor, 2-bromo-2-iodopropanoic acid. The final step employs a modified Hunsdiecker (Cristol-Firth) halodecarboxylation reaction to convert 2-bromo-2-iodopropanoic acid into the target compound, 1-bromo-1-iodopropane. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Geminal dihaloalkanes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional group transformations. The synthesis of such compounds, particularly those containing two different halogens on the same carbon atom, requires specific and controlled methodologies. Halodecarboxylation reactions, such as the Hunsdiecker reaction and its modifications, provide a route to alkyl halides from carboxylic acids.[1][2][3][4][5] This application note details a robust protocol for the synthesis of 1-bromo-1-iodopropane, leveraging a sequential halogenation and decarboxylation strategy.

Overall Synthetic Workflow

The synthesis of 1-bromo-1-iodopropane is accomplished in three primary stages, as depicted in the workflow diagram below. The process begins with the selective bromination of propanoic acid, followed by the introduction of an iodine atom at the same alpha-position, and concludes with the decarboxylative halogenation to yield the final product.

Figure 1: Overall synthetic workflow for the preparation of 1-bromo-1-iodopropane from propanoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Bromopropanoic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

This procedure outlines the alpha-bromination of propanoic acid using bromine and a phosphorus catalyst.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Propanoic Acid | 74.08 | 74.1 g (75 mL) | 1.0 |

| Red Phosphorus | 30.97 | 3.1 g | 0.1 |

| Bromine | 159.81 | 176 g (56.4 mL) | 1.1 |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a gas trap to neutralize the evolving hydrogen bromide gas.

-

Charging the Flask: To the flask, add propanoic acid (1.0 mol) and red phosphorus (0.1 mol).

-

Addition of Bromine: Slowly add bromine (1.1 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to 80-90°C for 2 hours, or until the red-brown color of bromine has disappeared.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water (50 mL) to the mixture to hydrolyze the intermediate acyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2-bromopropanoic acid can be purified by vacuum distillation.

Expected Yield: 75-85%

Step 2: Synthesis of 2-Bromo-2-iodopropanoic Acid

This step involves the alpha-iodination of 2-bromopropanoic acid. This can be a challenging transformation, and the following protocol is a suggested approach.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromopropanoic Acid | 152.97 | 15.3 g | 0.1 |

| N-Iodosuccinimide (NIS) | 224.99 | 24.7 g | 0.11 |

| Trifluoroacetic Acid | 114.02 | 100 mL | - |

| Water | 18.02 | As needed | - |

| Dichloromethane (B109758) | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2-bromopropanoic acid (0.1 mol) in trifluoroacetic acid (100 mL).

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (0.11 mol) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, slowly pour the reaction mixture into ice-cold water (500 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash with a 10% aqueous sodium thiosulfate (B1220275) solution to remove any excess iodine, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Expected Yield: 40-60%

Step 3: Synthesis of 1-Bromo-1-iodopropane via Modified Hunsdiecker (Cristol-Firth) Reaction

This final step is the decarboxylative halogenation of 2-bromo-2-iodopropanoic acid.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-2-iodopropanoic Acid | 278.87 | 27.9 g | 0.1 |

| Mercury(II) Oxide (red) | 216.59 | 23.8 g | 0.11 |

| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |

| Carbon Tetrachloride (dry) | 153.82 | 200 mL | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask wrapped in aluminum foil to exclude light, place mercury(II) oxide (0.11 mol) and dry carbon tetrachloride (150 mL). Equip the flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Addition of Acid: Add 2-bromo-2-iodopropanoic acid (0.1 mol) to the suspension.

-

Addition of Bromine: Heat the mixture to reflux with stirring. From the dropping funnel, add a solution of bromine (0.1 mol) in dry carbon tetrachloride (50 mL) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to reflux the mixture for 1-2 hours, or until the evolution of carbon dioxide ceases.

-

Work-up: Cool the reaction mixture in an ice bath and filter to remove the mercury salts.

-

Washing: Wash the filtrate with a 10% aqueous sodium carbonate solution, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous calcium chloride. Filter and remove the solvent by distillation. The resulting crude 1-bromo-1-iodopropane can be purified by fractional distillation under reduced pressure.

Expected Yield: 35-50%

Safety Precautions

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Mercury(II) Oxide: Highly toxic. Avoid inhalation and skin contact.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Trifluoroacetic Acid: Highly corrosive. Handle with extreme care.

-

All reactions should be performed in a well-ventilated fume hood.

Characterization

The final product, 1-bromo-1-iodopropane, should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Concluding Remarks

This application note provides a detailed protocol for the synthesis of 1-bromo-1-iodopropane from propanoic acid. The described multi-step synthesis, involving a Hell-Volhard-Zelinsky reaction, an alpha-iodination step, and a modified Hunsdiecker reaction, offers a viable pathway to this valuable geminal dihaloalkane. Researchers should adhere to all safety precautions when handling the hazardous materials involved in this synthesis.

References

Application of 1-Bromo-1-iodopropane in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-iodopropane is a geminal dihaloalkane with potential, yet underexplored, applications in the field of asymmetric synthesis. The presence of two different halogen atoms on the same carbon atom (bromine and iodine) offers differential reactivity that could be exploited for the stereoselective formation of carbon-carbon bonds. This document provides an overview of the potential applications of 1-Bromo-1-iodopropane in asymmetric synthesis, with a focus on asymmetric cyclopropanation. The protocols and data presented herein are based on established methodologies for analogous reagents and are intended to serve as a guide for future research and development.

While direct literature precedents for the use of 1-Bromo-1-iodopropane in asymmetric synthesis are scarce, its structural similarity to other gem-dihaloalkanes, such as diiodomethane, suggests its utility in forming chiral cyclopropanes—a structural motif of significant importance in medicinal chemistry and natural product synthesis.

Key Application: Asymmetric Cyclopropanation

The asymmetric Simmons-Smith reaction and its variants are powerful and well-established methods for the enantioselective synthesis of cyclopropanes. These reactions typically involve the use of a dihaloalkane, a zinc reagent, and a chiral ligand to generate a chiral

Application Notes and Protocols: 1-Bromo-1-iodopropane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction